N-(2-Ethyl-6-methylphenyl)acetamide

Description

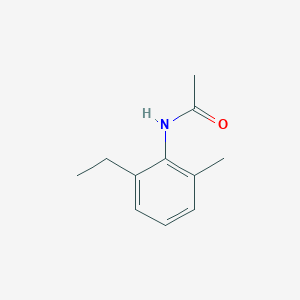

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-4-10-7-5-6-8(2)11(10)12-9(3)13/h5-7H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYCXAGQPZAQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242690 | |

| Record name | N-(2-Ethyl-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97055-06-6 | |

| Record name | N-(2-Ethyl-6-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97055-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-2-methyl-6-ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Ethyl-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-2-METHYL-6-ETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV5240TL4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(2-Ethyl-6-methylphenyl)acetamide basic properties

An In-depth Technical Guide to N-(2-Ethyl-6-methylphenyl)acetamide

This guide provides a comprehensive overview of the fundamental properties, synthesis, and scientific context of this compound for researchers, scientists, and professionals in drug development and agrochemical science.

Introduction and Scientific Context

This compound, an N-substituted aromatic amide, is a compound of significant interest primarily within the field of agricultural chemistry. Its core structure is closely related to the chloroacetamide class of herbicides, which includes widely used compounds like Acetochlor and Metolachlor.[1][2] Consequently, this compound serves as a critical reference compound for metabolism studies, a potential degradation product of parent herbicides, or a synthetic intermediate.[3] Understanding its basic properties is essential for toxicological assessments, environmental fate analysis, and the development of analytical standards. This document synthesizes the available data to provide a detailed technical profile.

Physicochemical and Computed Properties

The fundamental identifiers and properties of this compound are summarized below. The physical properties are largely based on computational models, as extensive experimental data is not widely published.[4]

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 97055-06-6 | [5] |

| Molecular Formula | C₁₁H₁₅NO | [5] |

| Molecular Weight | 177.24 g/mol | [5] |

| InChIKey | OEYCXAGQPZAQQE-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CCC1=CC=CC(=C1NC(=O)C)C | [5] |

| Synonyms | N-Acetyl-2-methyl-6-ethylaniline, 2'-Ethyl-6'-methylacetanilide | [5] |

Table 2: Computed Physical and Chemical Properties

| Property | Value | Source |

| Density | 1.032 g/cm³ | [4] |

| Boiling Point | 310.6 °C at 760 mmHg | [4] |

| Flash Point | 182.7 °C | [4] |

| LogP | 3.165 | [4] |

| Refractive Index | 1.552 | [4] |

| Melting Point | Not available | [4] |

| Water Solubility | Predicted to be low based on LogP and structure |

Synthesis and Purification

The synthesis of this compound is a straightforward N-acylation reaction, a cornerstone of organic synthesis.

Reaction Principle: N-Acetylation

The most common and efficient method for preparing this compound is the nucleophilic acyl substitution of the precursor amine, 2-ethyl-6-methylaniline. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The steric hindrance from the ortho-ethyl and ortho-methyl groups on the aniline can slow the reaction rate compared to unhindered anilines, potentially requiring slightly more forcing conditions (e.g., heating) to achieve a high yield. The use of acetic anhydride is often preferred in a laboratory setting for its lower cost and safer handling compared to acetyl chloride.[6]

Detailed Experimental Protocol

This protocol is a validated, standard procedure for the acetylation of substituted anilines and is directly applicable for the synthesis of the title compound.

Materials:

-

2-Ethyl-6-methylaniline

-

Acetic Anhydride

-

Glacial Acetic Acid (optional, as solvent) or an inert solvent like Toluene

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Deionized Water

-

Ethanol or Methanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-ethyl-6-methylaniline in a minimal amount of glacial acetic acid or toluene.

-

Addition of Acetylating Agent: While stirring, slowly add 1.1 to 1.2 equivalents of acetic anhydride to the flask. The reaction may be mildly exothermic.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.

-

Workup and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of cold deionized water or crushed ice to precipitate the crude product and hydrolyze excess acetic anhydride.

-

Neutralization: Stir the aqueous slurry for 15-20 minutes. Neutralize any remaining acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is neutral (~7-8).

-

Isolation: Collect the solid this compound product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (~40-50 °C) to remove residual solvent.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Predicted Spectroscopic and Analytical Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ ~7.5-8.0 ppm (singlet, 1H): Amide N-H proton. The chemical shift can be broad and is solvent-dependent.

-

δ ~7.1-7.3 ppm (multiplet, 3H): The three protons on the aromatic ring.

-

δ ~2.6 ppm (quartet, J≈7.6 Hz, 2H): The -CH₂- protons of the ethyl group, split by the adjacent methyl group.

-

δ ~2.2 ppm (singlet, 3H): The acetyl -C(=O)CH₃ protons.

-

δ ~2.1 ppm (singlet, 3H): The aromatic -CH₃ protons.

-

δ ~1.2 ppm (triplet, J≈7.6 Hz, 3H): The -CH₃ protons of the ethyl group, split by the adjacent methylene group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~168-170 ppm: Carbonyl carbon (C=O).

-

δ ~135-138 ppm: Quaternary aromatic carbons attached to the ethyl and methyl groups.

-

δ ~125-130 ppm: Aromatic CH carbons.

-

δ ~24-26 ppm: Aliphatic -CH₂- carbon of the ethyl group.

-

δ ~23-25 ppm: Acetyl -CH₃ carbon.

-

δ ~18-20 ppm: Aromatic -CH₃ carbon.

-

δ ~13-15 ppm: Aliphatic -CH₃ carbon of the ethyl group.

Predicted Infrared (IR) Spectrum

-

~3300-3250 cm⁻¹: N-H stretching vibration (Amide II band).

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl and methyl groups.

-

~1660-1680 cm⁻¹: Strong C=O stretching vibration (Amide I band).

-

~1600, ~1470 cm⁻¹: Aromatic C=C ring stretching vibrations.

Predicted Mass Spectrum (Electron Ionization)

-

m/z 177 [M]⁺: The molecular ion peak.

-

m/z 135: Loss of ketene ([M - 42]⁺), a common fragmentation for N-acetyl compounds, forming the 2-ethyl-6-methylaniline ion.

-

m/z 120: Benzylic cleavage with loss of the ethyl group to form [M - 29 - CO]⁺ or subsequent fragmentation of the m/z 135 ion.

-

m/z 43: Acetyl cation [CH₃CO]⁺, often a prominent peak.

Role in Agrochemical and Development Contexts

The primary relevance of this compound is as a non-chlorinated analog of key chloroacetamide herbicides. Its chloro-substituted counterpart, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, is a known metabolite of Acetochlor.[3] The metabolic pathways of these herbicides often involve the cleavage of side chains, ultimately leading to the core N-(2-ethyl-6-methylphenyl) moiety, which can then be further transformed.

Therefore, this compound is an indispensable tool for:

-

Analytical Reference Standard: Used in LC-MS/MS or GC-MS methods to confirm the identity of potential metabolites or degradation products in environmental and biological samples.

-

Metabolic Pathway Elucidation: Synthesizing and characterizing this compound helps researchers understand the complete metabolic fate of parent herbicides.

-

Toxicological Evaluation: Serves as a reference for assessing the toxicology of herbicide metabolites, which may have different profiles than the parent compound.

Caption: Relationship of the target compound to the herbicide Acetochlor.

Safety, Handling, and Storage

-

Potential Hazards: Compounds of this class may cause skin and eye irritation. Harmful if swallowed or inhaled. Long-term exposure to related aniline compounds can have adverse effects.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-. National Center for Biotechnology Information. [Link]

-

Coleman, S., et al. (2001). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. ResearchGate. [Link]

-

PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound | CAS#:97055-06-6. [Link]

-

Graham, D. W., et al. (1999). Metolachlor and alachlor breakdown product formation patterns in aquatic field mesocosms. Environmental Toxicology and Chemistry. [Link]

-

Chemsrc. This compound Properties. [Link]

-

NIST. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook. [Link]

-

PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide - Metabolism/Metabolites. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (HMDB0029739). [Link]

-

NIST. Acetamide, 2-chloro-N-(2,6-diethylphenyl)- IR Spectrum. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (HMDB0031645). [Link]

-

Breaux, E. J. (1987). Initial Metabolism of Acetochlor in Tolerant and Susceptible Seedlings. Journal of Agricultural and Food Chemistry. [Link]

-

PubChem. This compound Identifiers. National Center for Biotechnology Information. [Link]

-

PubChem. Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy- Properties. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. Supporting Information for Amide Synthesis. [Link]

-

NP-MRD. Predicted 1H NMR Spectrum. [Link]

-

NIST. Acetochlor. NIST Chemistry WebBook. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

-

US EPA. Metolachlor: Pesticide Registration Standard. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives. [Link]

-

US EPA. Metolachlor Substance Details. [Link]

-

NIST. Acetamide, N-(2,6-dimethylphenyl)- IR Spectrum. NIST Chemistry WebBook. [Link]

-

US EPA. Metolachlor Pesticide Registration Standards. [Link]

-

ACS Omega. (2022). Synthesis, Structural Investigation...of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metolachlor and alachlor breakdown product formation patterns in aquatic field mesocosms [pubs.usgs.gov]

- 3. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | C11H14ClNO | CID 670477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:97055-06-6 | Chemsrc [chemsrc.com]

- 5. This compound | C11H15NO | CID 178926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum [chemicalbook.com]

- 8. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]

An In-depth Technical Guide to N-(2-Ethyl-6-methylphenyl)acetamide: Structure and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Ethyl-6-methylphenyl)acetamide is an organic compound belonging to the anilide class of chemicals.[1] Anilides are derivatives of aniline and are characterized by an acyl group attached to the nitrogen atom. This guide provides a detailed examination of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature of this compound, offering foundational knowledge for professionals in research and drug development. Understanding the precise structure and naming of this molecule is critical for its synthesis, characterization, and exploration of its potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₅NO.[1] Its molecular weight is approximately 177.24 g/mol .[1] The structure of this compound is characterized by a central benzene ring substituted with three different functional groups: an ethyl group, a methyl group, and an acetamide group.

The spatial arrangement of these substituents on the phenyl ring is crucial to the molecule's identity and chemical behavior. The numbering of the benzene ring is determined by the IUPAC nomenclature rules, which will be discussed in the following section.

A two-dimensional representation of the chemical structure is provided below:

Caption: 2D structure of this compound.

IUPAC Nomenclature Explained

The systematic name for this compound, according to IUPAC rules, is This compound .[1] Let's break down this name to understand the underlying principles:

-

Parent Chain : The core of the name is "acetamide." This indicates an amide derived from acetic acid. The "acet-" part refers to the two-carbon acyl group (CH₃CO-), and "-amide" signifies the nitrogen-containing functional group.

-

Substitution on Nitrogen : The "N-" prefix indicates that the substituent following it is attached directly to the nitrogen atom of the amide group.

-

The Phenyl Group : The substituent attached to the nitrogen is a "phenyl" group, which is a benzene ring acting as a substituent.

-

Substituents on the Phenyl Ring : The phenyl group itself has two substituents: an "ethyl" group (-CH₂CH₃) and a "methyl" group (-CH₃).

-

Locants (Numbering) : The numbers "2-" and "6-" specify the positions of the ethyl and methyl groups on the phenyl ring, respectively. The numbering of the phenyl ring starts from the carbon atom attached to the highest priority functional group, which in this case is the nitrogen of the acetamide group (the point of attachment). Therefore, the carbon atom bonded to the nitrogen is C1. The ring is then numbered to give the substituents the lowest possible locants. In this case, the ethyl group is at position 2 and the methyl group is at position 6.

This systematic naming ensures that there is no ambiguity in the structure of the molecule.

Synthesis and Reactivity (A Brief Overview)

While an exhaustive discussion of the synthesis is beyond the scope of this guide, this compound is typically synthesized through the acylation of 2-ethyl-6-methylaniline. This reaction involves treating 2-ethyl-6-methylaniline with an acetylating agent, such as acetic anhydride or acetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the amide bond.

The reactivity of this compound is influenced by the interplay of its functional groups. The amide group is relatively stable due to resonance, but it can be hydrolyzed under acidic or basic conditions to yield 2-ethyl-6-methylaniline and acetic acid. The aromatic ring can undergo electrophilic substitution reactions, with the directing effects of the substituents influencing the position of incoming electrophiles.

Conclusion

A precise understanding of the chemical structure and IUPAC name of this compound is fundamental for any scientific endeavor involving this compound. The systematic nomenclature provides a clear and unambiguous description of the atomic connectivity, which is essential for accurate communication in research and development. This guide has provided a detailed breakdown of the structure and naming of this anilide derivative, offering a solid foundation for professionals in the chemical and pharmaceutical sciences.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to N-(2-Ethyl-6-methylphenyl)acetamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Key Agrochemical Intermediate

N-(2-Ethyl-6-methylphenyl)acetamide, registered under the CAS number 97055-06-6 , is a substituted aromatic amide.[1] While not widely recognized as a bioactive agent in pharmaceutical research, this molecule serves a critical function as a chemical intermediate, particularly in the synthesis of agrochemicals. Its structure, featuring a sterically hindered aniline derivative, makes it a valuable precursor for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its primary industrial application, and essential safety and handling information. The insights provided herein are intended to equip researchers and chemical development professionals with the necessary knowledge for its synthesis and safe utilization.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 97055-06-6 | ChemSrc[1] |

| Molecular Formula | C₁₁H₁₅NO | ChemSrc[1] |

| Molecular Weight | 177.24 g/mol | ChemSrc[1] |

| Boiling Point | 310.6°C at 760 mmHg | ChemSrc[1] |

| Density | 1.032 g/cm³ | ChemSrc[1] |

| Flash Point | 182.7°C | ChemSrc[1] |

| LogP | 3.16530 | ChemSrc[1] |

| Refractive Index | 1.552 | ChemSrc[1] |

Core Application: A Precursor in Herbicide Synthesis

The primary and most significant application of this compound is as an intermediate in the synthesis of chloroacetamide herbicides. Structurally similar compounds, such as 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide, are fundamental building blocks for widely used herbicides like Metolachlor and Acetochlor.[2] These herbicides are crucial in modern agriculture for the pre-emergence control of annual grasses and certain broadleaf weeds in various crops, including corn, soybeans, and cotton.[2]

The synthesis of these herbicides often involves the N-alkylation of a chloroacetylated aniline derivative. Therefore, this compound can be considered a precursor to these chloroacetylated intermediates. The 2-ethyl-6-methylphenyl moiety is a key structural feature for the herbicidal activity of the final products.

The following diagram illustrates the logical relationship of this compound as an intermediate in the broader context of herbicide synthesis.

Caption: Role as a Herbicide Intermediate.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of 2-ethyl-6-methylaniline. This is a standard transformation in organic chemistry, and several methods can be employed. The following protocol describes a common and effective procedure using acetic anhydride.

Causality Behind Experimental Choices:

-

Acetic Anhydride as Acetylating Agent: Acetic anhydride is a highly effective acetylating agent for primary and secondary amines. It is more reactive than acetic acid, leading to higher yields and faster reaction times.

-

Use of a Base (e.g., Sodium Acetate): While not always strictly necessary, the addition of a weak base like sodium acetate can help to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product and preventing potential side reactions.[3]

-

Water as Solvent: Water is a suitable solvent for this reaction, particularly when starting with the hydrochloride salt of the aniline, as it allows for a homogeneous reaction mixture.[4]

-

Recrystallization for Purification: N-acetylated anilines are often crystalline solids at room temperature, making recrystallization an excellent method for purification to obtain a high-purity product.[3]

Step-by-Step Methodology:

-

Reactant Preparation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 2-ethyl-6-methylaniline in 100 mL of 5% aqueous hydrochloric acid. This will form the hydrochloride salt of the aniline, ensuring its solubility in the aqueous medium.

-

Addition of Acetylating Agent: To the stirred aniline hydrochloride solution, add 1.2 molar equivalents of acetic anhydride in one portion.

-

Buffering: Immediately following the addition of acetic anhydride, add a solution of 1.5 molar equivalents of sodium acetate dissolved in a minimal amount of water. The sodium acetate will neutralize the hydrochloric acid and the acetic acid formed during the reaction, liberating the free aniline to react with the acetic anhydride.

-

Reaction and Precipitation: Stir the mixture vigorously. The this compound product will begin to precipitate out of the solution as a white or off-white solid. Continue stirring for 30 minutes to ensure the reaction goes to completion.

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold water to remove any remaining salts and impurities.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to a constant weight.

Synthesis Workflow Diagram:

Caption: N-Acetylation Experimental Workflow.

Safety and Handling

-

Potential Health Effects:

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, such as a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling.

-

Biological Activity and Drug Development Potential

There is currently a lack of specific research on the biological activity of this compound in the context of drug development. However, the N-acetylated aniline scaffold is present in a number of biologically active compounds. For instance, acetanilide itself has historical use as an analgesic, although it is now known to be toxic.[3] Various derivatives of N-phenylacetamides have been investigated for a range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[6] The specific substitution pattern on the phenyl ring is a key determinant of the biological activity of these compounds.[6] While this suggests that this compound could potentially exhibit some biological activity, its primary role remains that of a synthetic intermediate in the agrochemical industry. Further research would be required to explore any potential therapeutic applications.

Conclusion

This compound (CAS 97055-06-6) is a well-defined chemical entity with a primary and significant role as an intermediate in the synthesis of chloroacetamide herbicides. Its synthesis via the N-acetylation of 2-ethyl-6-methylaniline is a straightforward and well-understood chemical transformation. While it lacks documented applications in drug development, the N-acetylated aniline core structure is of interest in medicinal chemistry. This guide provides the foundational technical information required for the synthesis, handling, and understanding of the industrial context of this important chemical intermediate.

References

-

The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o974. [Link]

-

This compound. (2025, August 27). Chemsrc. [Link]

-

Safety Data Sheet. (2019, March 24). Agilent. [Link]

-

Sunlight-driven N-acetylation of anilines: a green chemistry approach. (2023, September 8). RSC Advances, 13(40), 28080-28086. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (2022). Molecules, 27(19), 6649. [Link]

-

Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. (2011, May 3). University of Michigan. [Link]

-

Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. (2025, August 6). ResearchGate. [Link]

-

1: Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]

-

Approaches for the N‐acetylation of anilines. (n.d.). ResearchGate. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 84-88. [Link]

-

2-chloro-N-(2-ethyl-6-methylphenyi -N-(2-methoxy-1-methylethyl) acetamide Metolachlor Pesticide Registration Standard. (1980, May). United States Environmental Protection Agency. [Link]

Sources

N-(2-Ethyl-6-methylphenyl)acetamide molecular weight and formula

An In-depth Technical Guide to N-(2-Ethyl-6-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significance in both agrochemical and pharmaceutical research. The document details its fundamental physicochemical properties, outlines a standard laboratory-scale synthesis protocol, and describes robust analytical methodologies for its characterization and quantification. Furthermore, it explores the compound's primary application as a precursor in the synthesis of active compounds, particularly chloroacetamide herbicides, and its relevance as a scaffold in modern drug development. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a detailed understanding of this molecule's synthesis, analysis, and application.

Core Molecular Profile

This compound, also known as N-Acetyl-2-methyl-6-ethylaniline, is an anilide derivative.[1] Its structural configuration, featuring a substituted phenyl ring linked to an acetamide group, makes it a valuable building block in organic synthesis. Its identity is well-established in chemical literature and databases.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are critical for designing synthetic routes, developing analytical methods, and understanding the compound's physical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1][2] |

| CAS Number | 97055-06-6 | [1] |

| IUPAC Name | This compound | [1] |

| Density | 1.032 g/cm³ (predicted) | [2] |

| Boiling Point | 310.6 °C at 760 mmHg (predicted) | [2] |

| Synonyms | N-Acetyl-2-methyl-6-ethylaniline | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via the N-acylation of 2-ethyl-6-methylaniline. This is a standard and efficient transformation in organic chemistry.

Synthetic Pathway

The reaction involves the nucleophilic attack of the primary amine (2-ethyl-6-methylaniline) on an electrophilic acetylating agent, such as acetyl chloride or acetic anhydride. The use of a mild base is crucial to neutralize the acidic byproduct (HCl or acetic acid), driving the reaction to completion.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol describes a robust, self-validating method for laboratory synthesis.

Materials:

-

2-ethyl-6-methylaniline

-

Acetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-ethyl-6-methylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Causality: Anhydrous conditions are essential as acetyl chloride reacts violently with water. Pyridine acts as a base to quench the HCl generated, preventing protonation of the starting amine and driving the equilibrium towards the product.

-

-

Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes.

-

Causality: Dropwise addition at low temperature controls the exothermic reaction, minimizing potential side reactions.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove excess acid), and brine.

-

Self-Validation: Each washing step is designed to remove specific impurities, ensuring a cleaner crude product. The separation of layers should be distinct.

-

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Confirmation: Purify the resulting crude solid by recrystallization or column chromatography. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Methodologies

Accurate detection and quantification are paramount for quality control and metabolic studies. Liquid Chromatography-Mass Spectrometry (LC/MS) is a highly effective method for analyzing this compound.

LC/MS Protocol for Quantification

This protocol is adapted from methodologies used for analyzing related acetamide compounds in environmental and biological matrices.[3]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare samples by dissolving a known weight in a suitable solvent (e.g., acetonitrile/water). For complex matrices (e.g., plasma, soil extract), a Solid-Phase Extraction (SPE) step is required to remove interferences.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

-

Causality: The C18 column provides excellent retention for this moderately nonpolar analyte. The formic acid aids in protonation for efficient ESI ionization.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the transition from the protonated parent ion [M+H]⁺ to a characteristic product ion. This requires initial optimization by infusing a pure standard.

-

Self-Validation: MRM is highly specific and selective. The detection of a specific precursor-to-product ion transition at a specific retention time provides high confidence in analyte identification and quantification.

-

Caption: A typical workflow for the analysis of this compound.

Applications in Agrochemical and Pharmaceutical Sectors

While not an end-product itself, this compound is a critical intermediate. Its structure is foundational to several classes of commercially and clinically relevant molecules.

Precursor to Chloroacetamide Herbicides

The most prominent role of this compound and its parent amine (2-ethyl-6-methylaniline) is in the synthesis of chloroacetamide herbicides such as Acetochlor and Metolachlor.[4][5][6] These herbicides are vital in modern agriculture for controlling grass and broadleaf weeds in crops like corn and soybeans.[5][7] The synthesis involves the N-alkylation and N-acylation of the aniline core. Consequently, this compound can be present as a manufacturing impurity or a degradation product of these herbicides. For instance, the related compound 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide is a known human metabolite of Acetochlor.[8]

Scaffold in Drug Discovery

The acetamide functional group is a privileged structure in medicinal chemistry, known for its metabolic stability and hydrogen bonding capabilities. Derivatives of N-phenyl-acetamide are actively being explored for various therapeutic applications:

-

Anti-inflammatory Agents: The acetamide scaffold is used in the design of selective Cyclooxygenase-II (COX-II) inhibitors for treating inflammation and pain with potentially fewer gastrointestinal side effects than traditional NSAIDs.[9]

-

Anticoagulants: Novel N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as inhibitors of Factor VIIa, a key enzyme in the blood coagulation cascade, presenting a promising strategy for developing new antithrombotic agents.[10]

-

Diverse Therapeutic Targets: The core structure serves as a starting point for creating libraries of compounds for screening against various diseases. By modifying the phenyl ring and the acetamide group, researchers can develop molecules with potential antitumor, antiviral, and antibacterial properties.[11]

Caption: Role as a central intermediate and scaffold in different industries.

Conclusion

This compound is a molecule of significant technical interest. While its primary utility lies in being a synthetic precursor, its structural features are highly relevant to contemporary research in both crop protection and human health. A thorough understanding of its synthesis, analytical behavior, and chemical potential is essential for scientists and researchers working in these fields. The protocols and insights provided in this guide serve as a foundational resource for leveraging this versatile compound in advanced applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]

-

NIH. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]

- Atrushi, D. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.

- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

- BenchChem. (2025). Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry.

- EPA. (1980). Metolachlor Pesticide Registration Standard.

-

Song, Z.-W. (2008). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C11H15NO | CID 178926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:97055-06-6 | Chemsrc [chemsrc.com]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | C11H14ClNO | CID 670477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. archivepp.com [archivepp.com]

- 10. ijper.org [ijper.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data for N-(2-Ethyl-6-methylphenyl)acetamide (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of N-(2-Ethyl-6-methylphenyl)acetamide

Introduction

This compound is an organic compound whose robust characterization is essential for its application in various fields of chemical research and development. Spectroscopic analysis provides a fundamental fingerprint of a molecule, revealing intricate details about its structure, functional groups, and connectivity. This guide offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

It is important to note that publicly accessible, experimentally verified spectroscopic data for this specific compound is limited. Therefore, this guide leverages expert analysis of its chemical structure and comparative data from closely related analogs, such as 2',6'-dimethylacetanilide and N-ethylacetamide, to provide a highly predictive and scientifically grounded dataset. This approach ensures a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.

Molecular Structure and Analysis

A thorough understanding of the molecular structure is paramount for the accurate interpretation of spectroscopic data. Below is a diagram of this compound with key atomic numbering for reference in the subsequent spectroscopic discussions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The following table outlines the predicted proton NMR spectral data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.1-7.3 | m | - | 3H | Ar-H |

| ~6.0-7.0 | br s | - | 1H | N-H |

| ~2.6 | q | ~7.5 | 2H | -CH₂-CH₃ |

| ~2.2 | s | - | 3H | Ar-CH₃ |

| ~2.1 | s | - | 3H | CO-CH₃ |

| ~1.2 | t | ~7.5 | 3H | -CH₂-CH₃ |

Expert Interpretation of ¹H NMR Spectrum

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring are expected to appear as a complex multiplet in the range of δ 7.1-7.3 ppm. The substitution pattern of the ring will lead to overlapping signals.

-

Amide Proton (N-H): The amide proton is expected to be a broad singlet in the region of δ 6.0-7.0 ppm. Its chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.

-

Ethyl Group Protons (-CH₂-CH₃): The methylene protons (-CH₂) of the ethyl group are predicted to be a quartet at approximately δ 2.6 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group will appear as a triplet at around δ 1.2 ppm.

-

Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring is expected to be a singlet at approximately δ 2.2 ppm.

-

Acetyl Methyl Protons (CO-CH₃): The methyl protons of the acetyl group will likely appear as a singlet around δ 2.1 ppm.

Predicted ¹³C NMR Data

The predicted carbon NMR data is summarized in the table below.

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O |

| ~138 | Ar-C (quaternary) |

| ~136 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~24 | -CH₂-CH₃ |

| ~23 | CO-CH₃ |

| ~18 | Ar-CH₃ |

| ~14 | -CH₂-CH₃ |

Expert Interpretation of ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is the most deshielded and is expected to appear at approximately δ 169 ppm.

-

Aromatic Carbons (Ar-C): The aromatic carbons will resonate in the region of δ 126-138 ppm. The quaternary carbons (substituted with the ethyl, methyl, and acetamido groups) will be in the more downfield portion of this range.

-

Alkyl Carbons: The carbons of the ethyl group (-CH₂- and -CH₃) are predicted to appear around δ 24 ppm and δ 14 ppm, respectively. The aromatic methyl carbon is expected at approximately δ 18 ppm, and the acetyl methyl carbon at around δ 23 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1][2][3][4]

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[1][2]

-

Transfer the solution to a 5 mm NMR tube using a pipette, ensuring no solid particles are present.[1]

-

-

NMR Spectrometer Operation:

-

Insert the NMR tube into the spectrometer.[1]

-

Lock the spectrometer on the deuterium signal of the solvent.[1]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[1]

-

Tune the probe to the desired nucleus (¹H or ¹³C).[1]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250-3300 | Medium | N-H stretch |

| ~3000-3100 | Medium-Weak | Aromatic C-H stretch |

| ~2850-2970 | Medium | Aliphatic C-H stretch |

| ~1660-1680 | Strong | C=O stretch (Amide I) |

| ~1530-1550 | Medium | N-H bend (Amide II) |

| ~1450-1480 | Medium | Aromatic C=C stretch |

Expert Interpretation of IR Spectrum

-

N-H Stretch: A medium intensity band is expected in the region of 3250-3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.[5]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the ethyl and methyl groups will be observed between 2850-2970 cm⁻¹.

-

Amide I Band (C=O Stretch): A strong absorption band characteristic of the amide carbonyl group stretch is predicted to be in the 1660-1680 cm⁻¹ range.[5]

-

Amide II Band (N-H Bend): A medium intensity band resulting from the N-H bending vibration coupled with C-N stretching is expected around 1530-1550 cm⁻¹.

-

Aromatic C=C Stretch: Absorptions corresponding to the carbon-carbon stretching vibrations within the aromatic ring are expected in the 1450-1480 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)

This method is suitable for solid samples and is a common technique in many organic chemistry laboratories.[6]

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[6]

-

-

IR Spectrometer Operation:

-

Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of the clean, empty sample compartment).

-

Acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Predicted Relative Intensity | Assignment |

| 177 | Medium | [M]⁺ (Molecular Ion) |

| 134 | High | [M - CH₃CO]⁺ |

| 118 | Medium | [M - CH₃CONH₂]⁺ |

| 106 | High | [C₈H₁₀]⁺ |

| 43 | High | [CH₃CO]⁺ |

Expert Interpretation of Mass Spectrum

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z of 177, corresponding to the molecular weight of this compound (C₁₁H₁₅NO).

-

Key Fragment Ions: Electron ionization is a high-energy technique that will likely cause fragmentation.[7]

-

Loss of the acetyl group (CH₃CO) would result in a fragment ion at m/z 134.

-

Cleavage of the amide bond could lead to the formation of a fragment at m/z 118.

-

A significant peak at m/z 106 is predicted, corresponding to a tropylium-like ion formed after rearrangement.

-

A base peak at m/z 43, corresponding to the acylium ion [CH₃CO]⁺, is also highly probable.

-

Experimental Protocol for Electron Ionization (EI) MS Data Acquisition

EI-MS is a standard method for the analysis of volatile organic compounds.[7][8][9]

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.[9]

-

-

Ionization:

-

The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[7] This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector.

-

The signal is amplified and recorded by a data system to generate the mass spectrum.

-

Overall Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a detailed and predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structural analogs and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this compound. The inclusion of detailed experimental protocols further enhances its utility for researchers in a laboratory setting. The presented data and interpretations are designed to be a self-validating system, grounded in established scientific expertise.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethylacetamide. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for N-Ethylacetamide (HMDB0031215). Retrieved from [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). N-Ethylacetamide | C4H9NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard Sampling Techniques for Infrared Spectroscopy. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

-

inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-ethyl-. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-ethyl-. Retrieved from [Link]

-

Tel Aviv University. (2014, August 11). N-alkylacylamides in thin films display infrared spectra of 3>10>-, α-, and φ-Helices with visible static and dynamic growth phases. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. Retrieved from [Link]

-

YouTube. (2020, October 17). Electron ionization and mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-ethyl-. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291615). Retrieved from [Link]

-

PubChem. (n.d.). N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

SpectraBase. (n.d.). N-ethylacetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Arylacetamides Investigated. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1131-01-7 | Product Name : 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

-

MDPI. (2023, November 10). N-Based Polydentate Ligands and Corresponding Zn(II) Complexes: A Structural and Spectroscopic Study. Retrieved from [Link]

-

ResearchGate. (2019, December 28). (PDF) Synthesis, spectroscopic characterization, DFT calculations, and antimicrobial activities of N-arylsalicylaldiminate derivatives of diorganotin(IV). Retrieved from [Link]

-

MDPI. (2023, March 17). Investigation of the N^C Ligand Effects on Emission Characteristics in a Series of Bis-Metalated [Ir(N^C)2(N^N)]+ Complexes. Retrieved from [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. inchemistry.acs.org [inchemistry.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cris.tau.ac.il [cris.tau.ac.il]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Introduction: The Critical Role of Solubility in Pharmaceutical Development

An In-depth Technical Guide on the Solubility of N-(2-Ethyl-6-methylphenyl)acetamide

This compound, a member of the anilide class of organic compounds, possesses a chemical structure that presents unique challenges and opportunities in pharmaceutical and chemical research.[1] Its molecular framework, featuring both hydrophobic (ethyl and methylphenyl groups) and hydrophilic (acetamide group) moieties, makes its interaction with various solvents a subject of significant interest. The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing everything from formulation design and bioavailability to the predictability of in vitro testing outcomes.[2][3] Low aqueous solubility, in particular, can lead to poor absorption, underestimated toxicity, and significant hurdles in later-stage development, thereby increasing costs and the risk of failure.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for determining the solubility of this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale—the "why" behind the "how"—to empower researchers to design and execute robust, self-validating solubility studies. We will delve into the gold-standard shake-flask method for determining thermodynamic equilibrium solubility, present a framework for data analysis, and provide detailed protocols grounded in authoritative standards.

Part 1: Theoretical Foundations of Solubility

Understanding solubility begins with appreciating the thermodynamics that govern the dissolution process. The equilibrium solubility of a compound is the maximum concentration it can achieve in a solvent at a given temperature and pressure when the system is at thermodynamic equilibrium.[4] This state represents a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between two key concepts:

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is in equilibrium with an excess of the solid compound.[4] It is a path-independent value and is the most reliable measure for formulation and biopharmaceutical classification. The shake-flask method is considered the "gold standard" for its determination.[5]

-

Kinetic Solubility: Often measured in high-throughput screening (HTS), this value is determined by dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer until precipitation occurs.[2][3] This method is faster but can overestimate true solubility due to the formation of supersaturated solutions.[6]

For the purposes of rigorous drug development and pre-formulation, determining the thermodynamic solubility is paramount.

Key Factors Influencing Solubility: The solubility of this compound is governed by several interconnected factors:

-

Solid-State Properties: The crystalline form (polymorph) of the solid has a significant impact. Stable polymorphs generally exhibit lower solubility than metastable forms. Therefore, characterizing the solid phase before and after the experiment is a critical aspect of a self-validating protocol.[7]

-

Solvent Properties: The principle of "like dissolves like" is a useful heuristic. The polarity, hydrogen bonding capacity, and molecular size of the solvent will dictate its ability to solvate the this compound molecule.

-

Temperature: The effect of temperature is dictated by the enthalpy of the solution. For most solids, solubility increases with temperature, although exceptions exist. All solubility measurements must be conducted under strict temperature control.[8]

-

pH of the Medium: As this compound is a weakly ionizable compound, the pH of the aqueous medium will significantly influence its solubility. The solubility of ionizable compounds is a function of both the intrinsic solubility of the neutral form and the pKa of the molecule.[9]

Part 2: Experimental Determination of Equilibrium Solubility

To ensure the generation of reliable and reproducible data, a robust and well-validated methodology is essential. The Saturation Shake-Flask method is the most widely used and trusted technique for measuring thermodynamic solubility.[4][6]

Method Selection: The Shake-Flask "Gold Standard"

The shake-flask method is preferred because it is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[5] Its deliberate, time-based approach ensures that kinetic artifacts like supersaturation are avoided, providing a definitive value for a given set of conditions. While variations exist to accelerate the process, the foundational principle of allowing sufficient time for equilibration remains central to its reliability.[5][10]

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the saturation shake-flask method, from preparation to final analysis.

Caption: Decision-making workflow for solvent selection in pre-formulation studies.

Conclusion

The systematic determination of the solubility of this compound is a foundational activity in its scientific evaluation. This guide has emphasized the necessity of employing robust, thermodynamically relevant methods like the shake-flask technique to generate reliable data. By adhering to detailed, self-validating protocols and understanding the theoretical principles, researchers can accurately characterize the physicochemical properties of this compound. This knowledge is not merely academic; it is the essential bedrock upon which successful formulation design, further research, and ultimately, the potential translation of a compound into a viable product are built.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available at: [Link]

-

Equilibrium Solubility Assays Protocol . AxisPharm. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . protocols.io. Available at: [Link]

-

2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide - Physico-chemical Properties . ChemBK. Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note . National Institutes of Health (NIH). Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization . Taylor & Francis Online. Available at: [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? . ResearchGate. Available at: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments . Chinese Pharmaceutical Journal. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION . World Health Organization (WHO). Available at: [Link]

-

This compound . PubChem, National Institutes of Health (NIH). Available at: [Link]

-

1236 SOLUBILITY MEASUREMENTS . ResearchGate. Available at: [Link]

-

Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy- . PubChem, National Institutes of Health (NIH). Available at: [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . ACS Publications. Available at: [Link]

-

solubility experimental methods.pptx . Slideshare. Available at: [Link]

-

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide . PubChem, National Institutes of Health (NIH). Available at: [Link]

-

2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide - Physico-chemical Properties . ChemBK. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. Available at: [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties . Defense Technical Information Center (DTIC). Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. This compound | C11H15NO | CID 178926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of N-(2-Ethyl-6-methylphenyl)acetamide

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Core Chemical Scaffold

N-(2-Ethyl-6-methylphenyl)acetamide, a substituted acetanilide, is primarily recognized in the chemical industry as a crucial intermediate in the synthesis of agrochemicals, most notably the chloroacetanilide class of herbicides.[1][2] However, the inherent structural motifs within this molecule—the acetamide core and the substituted phenyl ring—are prevalent in a diverse array of biologically active compounds. This guide moves beyond its established role as a synthetic precursor to explore its untapped potential as a pharmacologically active agent. By examining the well-documented activities of its close structural analogs, we can construct a robust hypothesis-driven framework for investigating the biological profile of this compound. This document serves as a technical roadmap for researchers, providing not only a comprehensive overview of potential biological activities but also detailed, field-proven methodologies to empirically test these hypotheses.

Hypothesized Biological Activities and Mechanistic Rationale

The biological potential of this compound can be logically inferred from the activities of its derivatives and other structurally related molecules. The primary areas of investigation proposed are herbicidal, anticonvulsant, and urease inhibitory activities.

Potential Herbicidal Activity: A Legacy of its Chloro-Derivative

The most direct line of inquiry stems from the potent herbicidal activity of its N-chloroacetyl derivative, Acetochlor.[3][4] Chloroacetanilide herbicides are known to disrupt the early stages of weed growth by inhibiting the synthesis of very long-chain fatty acids (VLCFAs).[5][6]

Proposed Mechanism of Action: It is plausible that this compound, while lacking the reactive chloro group, could still interact with the enzymes involved in VLCFA biosynthesis, albeit likely with lower potency. The core structure might serve as a scaffold that, with appropriate enzymatic activation in planta or through synthetic modification, could exhibit herbicidal effects. The primary targets of chloroacetanilide herbicides are elongases, which are crucial for the extension of fatty acid chains.[3]

Diagram of Proposed Herbicidal Action:

Caption: Potential interaction of this compound with elongase enzymes.

Potential Anticonvulsant Activity: Insights from the Acetamide Pharmacophore

The acetamide moiety is a well-established pharmacophore in a variety of anticonvulsant drugs.[7][8][9] Numerous derivatives of N-phenylacetamides have demonstrated significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[10][11]

Proposed Mechanism of Action: The anticonvulsant activity of many acetamide-containing compounds is attributed to their ability to modulate neuronal excitability, often through interaction with voltage-gated sodium channels. By binding to these channels, they can stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures. The lipophilic nature of the 2-ethyl-6-methylphenyl group would facilitate crossing the blood-brain barrier, a prerequisite for central nervous system activity.

Diagram of Proposed Anticonvulsant Action:

Caption: Hypothesized mechanism of anticonvulsant activity via sodium channel modulation.

Potential Urease Inhibitory Activity: A Target for Therapeutic Intervention

Urease, an enzyme that catalyzes the hydrolysis of urea, is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these organisms. Numerous studies have demonstrated that acetamide derivatives can be potent urease inhibitors.[12][13][14][15][16]

Proposed Mechanism of Action: The acetamide nitrogen and carbonyl oxygen can potentially coordinate with the nickel ions in the active site of the urease enzyme, thereby inhibiting its catalytic activity. The substituted phenyl ring can further enhance binding through hydrophobic interactions within the enzyme's active site.

Diagram of Proposed Urease Inhibition:

Caption: Postulated interaction of this compound with the urease active site.

Experimental Protocols for Biological Activity Screening

The following section provides detailed, step-by-step methodologies for the preliminary screening of this compound for the hypothesized biological activities.

Protocol 1: In Vitro Herbicidal Activity Assay

This protocol is adapted from standard methods for assessing the phytotoxicity of chemical compounds on seed germination and early seedling growth.[17][18][19]

Objective: To determine the effect of this compound on the germination and radicle elongation of a model plant species (e.g., Lolium perenne - perennial ryegrass).

Materials:

-

This compound

-

Acetone (HPLC grade)

-

Tween 20

-

Distilled water

-

Lolium perenne seeds

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1)

-

Growth chamber with controlled temperature and light

Procedure:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in acetone.

-

Test Solution Preparation: Prepare a series of dilutions (e.g., 0.1, 1, 10, 100, 1000 µM) in distilled water containing 0.1% (v/v) acetone and 0.05% (v/v) Tween 20. A vehicle control (0.1% acetone, 0.05% Tween 20 in water) must be included.

-

Assay Setup:

-

Place two layers of filter paper in each Petri dish.

-

Pipette 5 mL of each test solution or control onto the filter paper.

-

Place 25 seeds of Lolium perenne evenly on the moist filter paper.

-

Seal the Petri dishes with parafilm.

-

-

Incubation: Incubate the Petri dishes in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle for 7 days.

-

Data Collection:

-

After 7 days, count the number of germinated seeds in each dish.

-

Measure the length of the radicle (primary root) of each germinated seedling.

-

-

Data Analysis: Calculate the germination percentage and the average radicle length for each concentration. Determine the IC50 (concentration causing 50% inhibition) for both parameters.

Workflow Diagram:

Caption: Workflow for the in vitro herbicidal activity assay.

Protocol 2: In Vivo Anticonvulsant Activity Screening (Rodent Model)

This protocol outlines the initial screening for anticonvulsant activity using the Maximal Electroshock (MES) test in mice, a standard preclinical model.[8][10]

Objective: To assess the ability of this compound to prevent tonic-clonic seizures induced by electrical stimulation.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Male Swiss mice (20-25 g)

-

Electroconvulsive shock apparatus

-

Corneal electrodes

Procedure:

-

Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) to groups of mice (n=8 per group). A control group receives the vehicle only.

-

Pre-treatment Time: Conduct the MES test at a predetermined time after compound administration (e.g., 30 minutes and 4 hours) to assess the onset and duration of action.

-

MES Induction:

-

Apply a drop of saline to the corneal electrodes.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through the corneal electrodes.

-

-

Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. Protection is defined as the absence of this seizure.

-

Data Analysis: Determine the number of animals protected at each dose and calculate the ED50 (effective dose in 50% of animals).

Workflow Diagram:

Caption: Workflow for the in vivo anticonvulsant activity screening.

Protocol 3: In Vitro Urease Inhibition Assay

This colorimetric assay measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.[12][13]

Objective: To determine the inhibitory effect of this compound on the activity of Jack bean urease.

Materials:

-

This compound

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.4)

-

Phenol-hypochlorite reagent (Berthelot's reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a solution of Jack bean urease in phosphate buffer.

-

Prepare a solution of urea in phosphate buffer.

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add 25 µL of the test compound solution (or buffer for control).

-

Add 25 µL of the urease solution and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the urea solution.

-

Incubate at 37°C for 30 minutes.

-

-

Color Development:

-

Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent (components of Berthelot's reagent).

-

Incubate at room temperature for 20 minutes.

-

-

Measurement: Measure the absorbance at 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC50 value.

Workflow Diagram: